molecular formula C12H21NO4 B15325476 Tert-butyl2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B15325476
M. Wt: 243.30 g/mol
InChI Key: SYZSEALWSKMEHW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate is a seven-membered heterocyclic compound featuring an oxazepane ring with a tert-butyl carboxylate group at the 4-position and a 2-oxoethyl substituent at the 2-position. The oxazepane core contains both oxygen and nitrogen atoms, which confer unique electronic and steric properties. The 2-oxoethyl group introduces a reactive ketone moiety, enabling participation in hydrogen bonding and nucleophilic addition reactions.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-8-16-10(9-13)5-7-14/h7,10H,4-6,8-9H2,1-3H3

InChI Key

SYZSEALWSKMEHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CC=O

Origin of Product

United States

Biological Activity

Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate is a member of the oxazepane family, characterized by a seven-membered heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • CAS Number : 2770360-02-4
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • Purity : ≥95%

The biological activity of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate is primarily attributed to its ability to interact with various biomolecules. The oxoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The steric hindrance provided by the tert-butyl group can influence binding affinity and selectivity for these targets, which is critical for its potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be useful in developing treatments for metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : Some studies have indicated that it may have cytotoxic effects against specific cancer cell lines, warranting further exploration in oncology research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes in metabolic pathways
AntimicrobialExhibits activity against various pathogens
CytotoxicityShows cytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

A study published in Chemistry Letters reported that tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate effectively inhibits the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis. This inhibition was quantified using kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations. This finding suggests potential applications in cancer therapy, where DHFR inhibitors are commonly used.

Case Study 2: Antimicrobial Properties

In a separate investigation, the compound was tested against a panel of bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, revealing that further structural modifications could enhance its potency.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay conducted on several human cancer cell lines demonstrated that tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of Annexin V positive cells after treatment, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazepane Derivatives

Compound Name Substituent(s) Key Structural Features Reactivity/Biological Impact
Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate 2-(2-oxoethyl), 4-tert-butyl Ketone group for H-bonding; steric bulk from t-Bu Enhanced binding to carbonyl-binding enzymes
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate 6-methylene Exocyclic double bond at C6 Increased rigidity; potential for Diels-Alder reactions
Tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate 6-(bromomethyl) Electrophilic bromine at C6 Susceptible to nucleophilic substitution (e.g., SN2)
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate 6-hydroxy, 6-(trifluoromethyl) CF3 group (electron-withdrawing); hydroxyl Enhanced lipophilicity; improved membrane permeability
Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate 5-methyl, 6-oxo Keto group at C6; methyl at C5 Stabilized enolate formation for alkylation

Key Observations:

Position and Nature of Substituents :

  • The 2-oxoethyl group in the target compound distinguishes it from derivatives with substituents at the 5- or 6-positions (e.g., 6-methylene or 6-bromomethyl). This positional difference alters electronic communication across the ring and influences binding to biological targets .
  • The tert-butyl group at C4 is a common feature in many analogs, providing steric protection to the carboxylate moiety and enhancing metabolic stability .

Functional Group Reactivity: The ketone in the 2-oxoethyl group enables hydrogen bonding with enzyme active sites, a property absent in non-carbonyl-containing analogs like tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate . Compared to bromomethyl or trifluoromethyl substituents, the 2-oxoethyl group is less electrophilic but more versatile in forming Schiff bases or undergoing condensation reactions .

Key Findings:

  • The 2-oxoethyl group in the target compound may confer selectivity toward enzymes with active-site nucleophiles (e.g., serine hydrolases), a mechanism less prominent in analogs like tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate, which primarily acts as an alkylating agent .

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